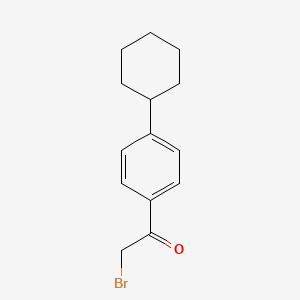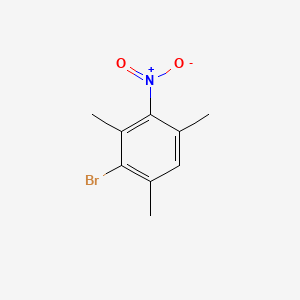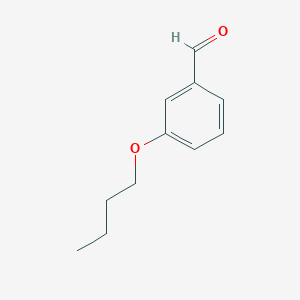![molecular formula C9H18N2O3 B1271431 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid CAS No. 70920-53-5](/img/structure/B1271431.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C9H20N2O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its buffering properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom of the 3-chloropropanoic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is widely used in scientific research due to its buffering properties. It is commonly used in:
Chemistry: As a buffering agent in various chemical reactions to maintain a stable pH.
Biology: In cell culture media to provide a stable pH environment for cell growth.
Medicine: In the formulation of pharmaceuticals to ensure the stability of active ingredients.
Industry: In the production of various chemical products where pH control is crucial.
Mécanisme D'action
The buffering action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in the solution. The piperazine ring can undergo protonation and deprotonation, which helps in neutralizing acids and bases in the solution. This compound interacts with various molecular targets and pathways involved in maintaining pH homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is unique due to its specific structure, which provides distinct buffering properties compared to other similar compounds. Its ability to maintain a stable pH over a wide range of conditions makes it highly valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14/h12H,1-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFWNRGNHMNIKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374737 |
Source


|
| Record name | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70920-53-5 |
Source


|
| Record name | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)








![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)


